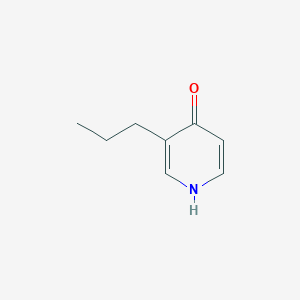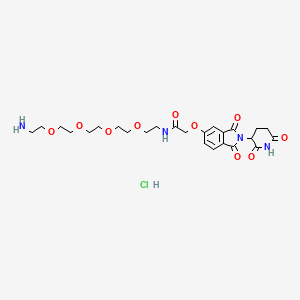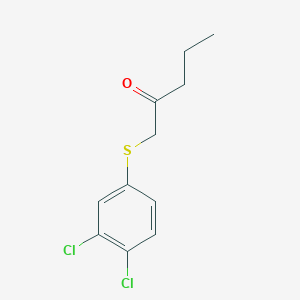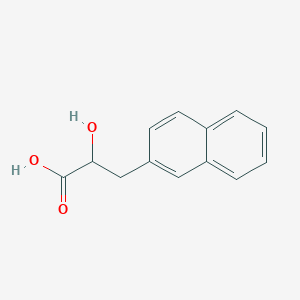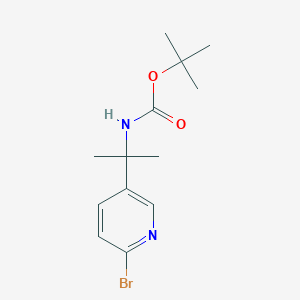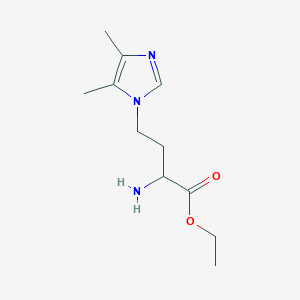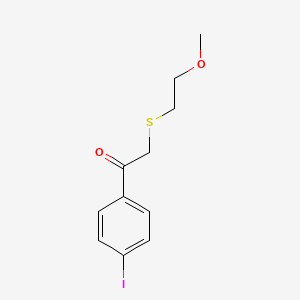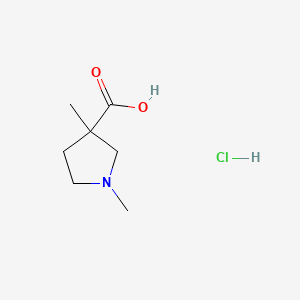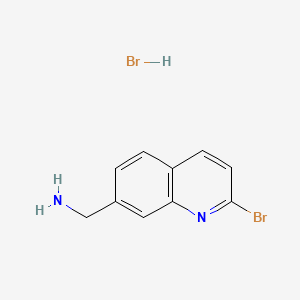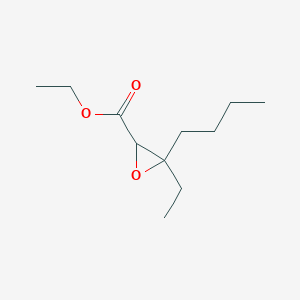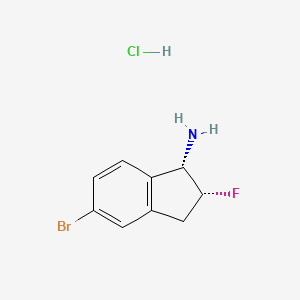![molecular formula C13H8BrNS B15302923 4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
4-[(3-Bromophenyl)sulfanyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Bromophenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C13H8BrNS. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]benzonitrile typically involves the reaction of 3-bromothiophenol with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiols.
科学研究应用
4-[(3-Bromophenyl)sulfanyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
4-[(3-Bromophenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfanyl]benzonitrile: Similar structure but with the bromine atom in a different position.
4-[(3-Chlorophenyl)sulfanyl]benzonitrile: Chlorine atom instead of bromine.
4-[(3-Methylphenyl)sulfanyl]benzonitrile: Methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the nature and position of the substituents.
属性
分子式 |
C13H8BrNS |
|---|---|
分子量 |
290.18 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H8BrNS/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H |
InChI 键 |
CHQJRHLVHDIDOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
